N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
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Overview
Description
N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with piperidine to form the sulfonylpiperidine intermediate. This intermediate is further reacted with 1-methoxypropan-2-amine to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like platinum-carbon under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-methoxypropan-2-yl)oxypropan-2-ol: Shares the methoxypropan-2-yl group but differs in the overall structure.
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine: Contains a similar methoxypropan-2-yl group but has an indene ring instead of a naphthalene ring.
Uniqueness
N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is unique due to its combination of a naphthalene ring, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(14-26-2)21-20(23)17-9-11-22(12-10-17)27(24,25)19-8-7-16-5-3-4-6-18(16)13-19/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVUNDXFWCYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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